4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide typically involves multi-step organic reactions. The pyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors. The phenyl and oxane-4-carboxamide groups are then introduced through subsequent substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes, such as cell cycle progression and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide stands out due to its unique combination of structural features, which confer specific photophysical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-16-7-11-22-17(14-16)6-10-20-22)19(8-12-24-13-9-19)15-4-2-1-3-5-15/h1-6,10,16H,7-9,11-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROFLUXFNNALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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